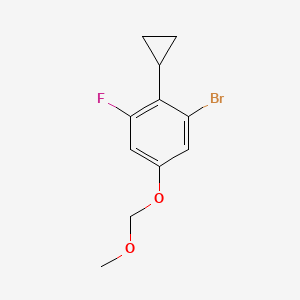
Manganese(2+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(2+);chloride, also known as manganese(II) chloride, is an inorganic compound with the chemical formula MnCl₂. It exists in several forms, including anhydrous, dihydrate (MnCl₂·2H₂O), and tetrahydrate (MnCl₂·4H₂O), with the tetrahydrate being the most common. This compound is characterized by its pink color, which is typical of manganese(II) salts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese(2+);chloride can be synthesized through various methods:
Reaction with Hydrochloric Acid: Manganese(IV) oxide reacts with concentrated hydrochloric acid to produce manganese(II) chloride, water, and chlorine gas[ \text{MnO}_2 + 4\text{HCl} \rightarrow \text{MnCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ]
Neutralization: The resulting solution can be neutralized with manganese(II) carbonate to selectively precipitate iron salts, which are common impurities.
Direct Reaction: Manganese metal or manganese(II) carbonate can be treated with hydrochloric acid to produce manganese(II) chloride in the laboratory.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of manganese dioxide with hydrochloric acid, followed by purification steps to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(2+);chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to manganese metal.
Substitution: It reacts with chloride ions to form complexes such as [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) is commonly used.
Reducing Agents: Hydrogen gas (H₂) or other reducing agents can be used.
Complex Formation: Chloride ions (Cl⁻) in aqueous solutions.
Major Products
Oxidation: Manganese(III) oxide (Mn₂O₃) or manganese(IV) oxide (MnO₂).
Reduction: Manganese metal (Mn).
Substitution: Various manganese chloride complexes.
Applications De Recherche Scientifique
Manganese(2+);chloride has a wide range of applications in scientific research:
Mécanisme D'action
Manganese(2+);chloride exerts its effects through various mechanisms:
Enzyme Cofactor: Manganese ions act as cofactors for several enzymes, including superoxide dismutase, which protects cells from oxidative damage.
Molecular Targets: It targets enzymes involved in metabolic processes and antioxidant defense.
Pathways: It influences pathways related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Manganese(2+);chloride can be compared with other manganese halides and similar compounds:
Manganese(II) Fluoride (MnF₂): Similar in structure but with different reactivity and applications.
Manganese(II) Bromide (MnBr₂): Similar properties but used in different industrial applications.
Manganese(II) Iodide (MnI₂): Less common and used in specialized applications.
These comparisons highlight the unique properties and versatility of this compound in various fields.
Propriétés
Formule moléculaire |
ClMn+ |
|---|---|
Poids moléculaire |
90.39 g/mol |
Nom IUPAC |
manganese(2+);chloride |
InChI |
InChI=1S/ClH.Mn/h1H;/q;+2/p-1 |
Clé InChI |
LCJVQCGGAAEDCS-UHFFFAOYSA-M |
SMILES canonique |
[Cl-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



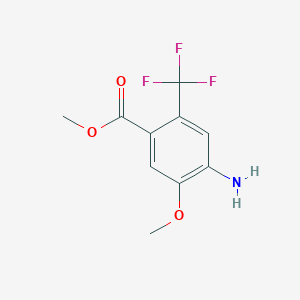
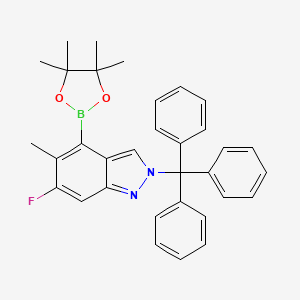
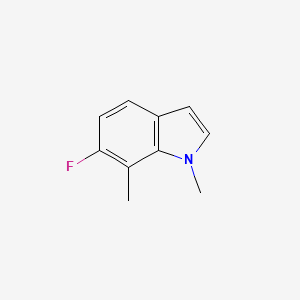
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
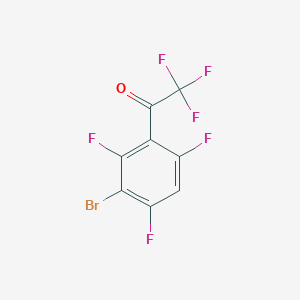
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
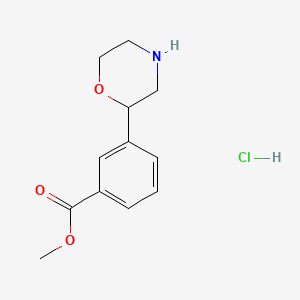
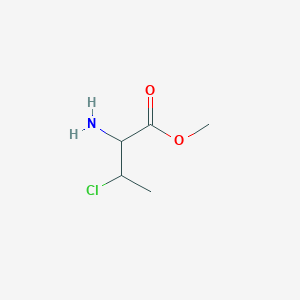
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)
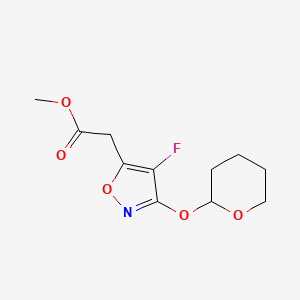
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
